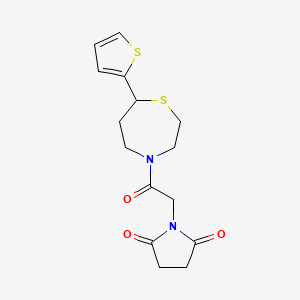1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione
CAS No.: 1705097-22-8
VCID: VC5079636
Molecular Formula: C15H18N2O3S2
Molecular Weight: 338.44
* For research use only. Not for human or veterinary use.

| Description |
Molecular Formula:
Structural Features:
SynthesisThe synthesis of this compound typically involves multi-step organic reactions. Below are key steps:
General Reaction Conditions:
Biological Activity and ApplicationsThis compound's structural features suggest potential applications in drug development: Pharmacological Potential:
Comparison with Related CompoundsTo better understand its significance, here is a comparison with structurally similar compounds:
Future Research Directions
This detailed analysis highlights the importance of 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione as a promising candidate for pharmaceutical research due to its unique structure and potential biological activities. |
||||||||||||
|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
| CAS No. | 1705097-22-8 | ||||||||||||
| Product Name | 1-(2-Oxo-2-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethyl)pyrrolidine-2,5-dione | ||||||||||||
| Molecular Formula | C15H18N2O3S2 | ||||||||||||
| Molecular Weight | 338.44 | ||||||||||||
| IUPAC Name | 1-[2-oxo-2-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethyl]pyrrolidine-2,5-dione | ||||||||||||
| Standard InChI | InChI=1S/C15H18N2O3S2/c18-13-3-4-14(19)17(13)10-15(20)16-6-5-12(22-9-7-16)11-2-1-8-21-11/h1-2,8,12H,3-7,9-10H2 | ||||||||||||
| Standard InChIKey | OGNRMDHDYNIHMC-UHFFFAOYSA-N | ||||||||||||
| SMILES | C1CN(CCSC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O | ||||||||||||
| Solubility | not available | ||||||||||||
| PubChem Compound | 90632793 | ||||||||||||
| Last Modified | Aug 17 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume